4-Bromo-1-(2-fluoro-ethyl)-1H-indole

Catalog No.
S12528684
CAS No.
M.F
C10H9BrFN
M. Wt
242.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(2-fluoro-ethyl)-1H-indole

Product Name

4-Bromo-1-(2-fluoro-ethyl)-1H-indole

IUPAC Name

4-bromo-1-(2-fluoroethyl)indole

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

InChI

InChI=1S/C10H9BrFN/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7H2

InChI Key

PYHAANLYGNNMMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCF)C(=C1)Br

4-Bromo-1-(2-fluoro-ethyl)-1H-indole is an organic compound belonging to the indole family, characterized by a bromine atom at the 4-position and a 2-fluoroethyl group attached to the nitrogen atom of the indole ring. This compound is notable for its unique structural features which contribute to its potential biological and chemical applications.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The indole ring may undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitating the formation of more complex molecules.

The biological activity of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole has been explored in various studies. It is considered a promising scaffold for drug design due to its potential interactions with biological targets. Specifically, compounds containing indole structures have shown activity against various diseases, including cancer and viral infections . The presence of halogen substituents like bromine and fluorine may enhance its binding affinity to target proteins, making it a suitable candidate for further pharmacological studies.

The synthesis of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole typically involves two main steps:

  • Bromination: Indole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
  • Alkylation: The brominated indole is then alkylated with 2-fluoroethylamine under basic conditions to attach the 2-fluoroethyl group to the nitrogen atom of the indole ring.

Industrial production methods may utilize optimized synthetic routes that enhance yield and purity through techniques like continuous flow reactors and efficient purification processes.

4-Bromo-1-(2-fluoro-ethyl)-1H-indole has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting central nervous system disorders and other conditions.
  • Material Science: The compound is being investigated for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
  • Biological Studies: It acts as a probe in biological research, helping to elucidate the roles of indole derivatives in various biochemical pathways.

Several compounds share structural similarities with 4-Bromo-1-(2-fluoro-ethyl)-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1H-indoleBromine at position 4Basic indole structure without fluorine substitution
4-Fluoro-1-(2-bromoethyl)-1H-indoleFluorine at position 4, Bromine at position 2Different halogen positioning affecting reactivity
6-FluoroindoleFluorine at position 6Variation in position alters biological activity
5-BromoindoleBromine at position 5Different position may affect receptor interactions

These compounds highlight the uniqueness of 4-Bromo-1-(2-fluoro-ethyl)-1H-indole through its specific combination of halogen substitutions and structural configuration, which may influence its reactivity and biological properties.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

240.99024 g/mol

Monoisotopic Mass

240.99024 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types